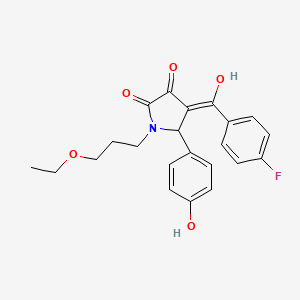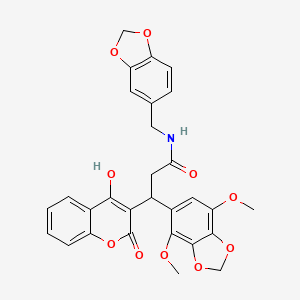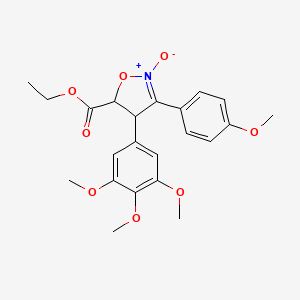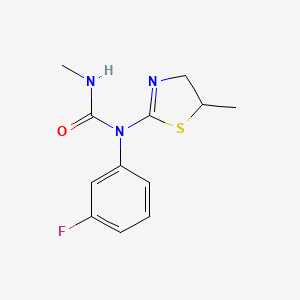![molecular formula C18H28N4S B11045293 5,7-Dimethyl-3-(10-undecenylsulfanyl)[1,2,4]triazolo[4,3-A]pyrimidine](/img/structure/B11045293.png)
5,7-Dimethyl-3-(10-undecenylsulfanyl)[1,2,4]triazolo[4,3-A]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a pyrimidine core fused with a triazolo ring, and a long alkyl chain (10-undecenylsulfanyl) attached at position 3.
- The compound’s unique architecture makes it a promising candidate for various applications.
5,7-Dimethyl-3-(10-undecenylsulfanyl)[1,2,4]triazolo[4,3-A]pyrimidine: is a heterocyclic compound with an intriguing structure.
Preparation Methods
Synthetic Routes: One notable method involves oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes in water using iodobenzene diacetate.
Reaction Conditions: This reaction occurs at room temperature and yields 5,7-dimethyl-3-(10-undecenylsulfanyl)[1,2,4]triazolo[4,3-A]pyrimidine.
Industrial Production: While industrial-scale production methods are not widely documented, research efforts focus on optimizing synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve peroxides or metal catalysts.
Major Products: These reactions yield derivatives with modified substituents or functional groups.
Scientific Research Applications
Chemistry: Researchers explore its use as a building block for novel heterocyclic compounds.
Biology: Investigations include its impact on cellular processes and potential bioactivity.
Industry: Its applications in materials science, catalysis, or drug development are areas of interest.
Mechanism of Action
Targets: The compound likely interacts with cellular proteins or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism within cells.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrimidine and triazolo rings, along with the long alkyl chain, sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds may include other pyrimidine derivatives or triazolo-fused heterocycles.
Properties
Molecular Formula |
C18H28N4S |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
5,7-dimethyl-3-undec-10-enylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C18H28N4S/c1-4-5-6-7-8-9-10-11-12-13-23-18-21-20-17-19-15(2)14-16(3)22(17)18/h4,14H,1,5-13H2,2-3H3 |
InChI Key |
WTQHVAINPGHSRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCCCCCCCCCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11045216.png)
![N-(1-{[3-(2-ethylpiperidin-1-yl)propyl]amino}-3-methyl-1-oxobutan-2-yl)-4-methylcyclohexanecarboxamide](/img/structure/B11045220.png)
![9-benzyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11045224.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11045228.png)
![8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11045233.png)
![1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11045241.png)





![4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045281.png)
![4-Amino-1-(3-fluorophenyl)-7-(3-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045290.png)

